

Spectroscopic data of Tributyltin azide (IR, NMR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributyltin azide

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An In-depth Technical Guide to the Spectroscopic Data of Tributyltin Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tributyltin azide**, a key reagent in synthetic organic chemistry. The information is presented to be of maximal use to researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction

Tributyltin azide ($(C_4H_9)_3SnN_3$) is an organotin compound widely employed as a reagent in organic synthesis. It is particularly valuable for the construction of tetrazole rings, a functional group present in a number of pharmaceutical agents.^[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and the characterization of reaction products. This guide summarizes the available infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **tributyltin azide** and provides relevant experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for **tributyltin azide** in a structured format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **tributyltin azide**, the most characteristic vibrational mode is the asymmetric stretch of the azide functional group.

Functional Group	Vibrational Mode	**Characteristic Absorption (cm⁻¹)	Intensity
Azide (N ₃)	Asymmetric Stretch (ν _a)	~2050	Strong
C-H (butyl)	Stretching	2850-2960	Strong
C-H (butyl)	Bending	1375-1465	Medium

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrophotometer used.

Full FTIR and Raman spectra of **tributyltin azide** are available in public databases such as PubChem and SpectraBase.^[2] Online spectroscopic methods, including FTIR and Raman, have been successfully utilized for real-time monitoring of the synthesis of **tributyltin azide**.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally determined high-resolution NMR spectra for **tributyltin azide** are not readily available in the public domain, the chemical shifts can be reliably estimated based on the data for the closely related precursor, tributyltin chloride, and general principles of NMR spectroscopy for organotin compounds.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show four signals corresponding to the four inequivalent sets of protons in the butyl groups.

Assignment	Estimated Chemical Shift (δ , ppm)	Multiplicity	Integration
α -CH ₂	0.9 - 1.1	Triplet	6H
β -CH ₂	1.4 - 1.6	Sextet	6H
γ -CH ₂	1.2 - 1.4	Sextet	6H
δ -CH ₃	0.8 - 1.0	Triplet	9H

Note: These are estimated values based on data for tributyltin chloride.[4] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show four signals corresponding to the four carbon atoms of the butyl groups.

Assignment	Estimated Chemical Shift (δ , ppm)
α -C	15 - 20
β -C	28 - 32
γ -C	26 - 30
δ -C	12 - 15

Note: These are estimated values based on data for tributyltin chloride.[5] The chemical shifts are referenced to TMS at 0 ppm.

¹¹⁹Sn NMR (Tin-119 NMR)

¹¹⁹Sn NMR is a specialized technique for the characterization of organotin compounds. The chemical shift is highly sensitive to the coordination environment of the tin atom.[6] For tetracoordinate tin compounds like **tributyltin azide**, the ¹¹⁹Sn chemical shift is expected to be in the range of +100 to -60 ppm.[7][8]

Nucleus	Estimated Chemical Shift (δ , ppm)
^{119}Sn	+100 to -60

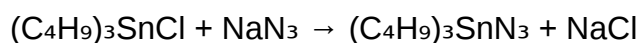
Note: The reference standard for ^{119}Sn NMR is typically tetramethyltin (SnMe_4) at 0 ppm.[9]

Experimental Protocols

Synthesis of Tributyltin Azide

Tributyltin azide is typically synthesized via a salt metathesis reaction between tributyltin chloride and an alkali metal azide, such as sodium azide.[1]

Reaction:



Procedure:

A detailed experimental protocol for the synthesis of **tributyltin azide** can be found in the literature. It is crucial to handle organotin compounds with appropriate safety precautions due to their toxicity.

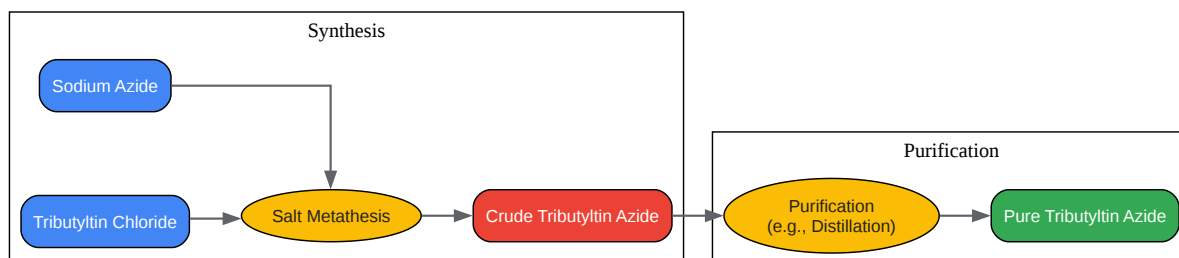
NMR Sample Preparation

A general procedure for preparing an NMR sample of **tributyltin azide** is as follows:

- **Dissolution:** Dissolve approximately 10-50 mg of **tributyltin azide** in a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6). The choice of solvent may influence the chemical shifts slightly.
- **Transfer:** Transfer the solution to a clean 5 mm NMR tube.
- **Referencing:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- **Acquisition:** Acquire the ^1H , ^{13}C , and ^{119}Sn NMR spectra on a high-field NMR spectrometer.

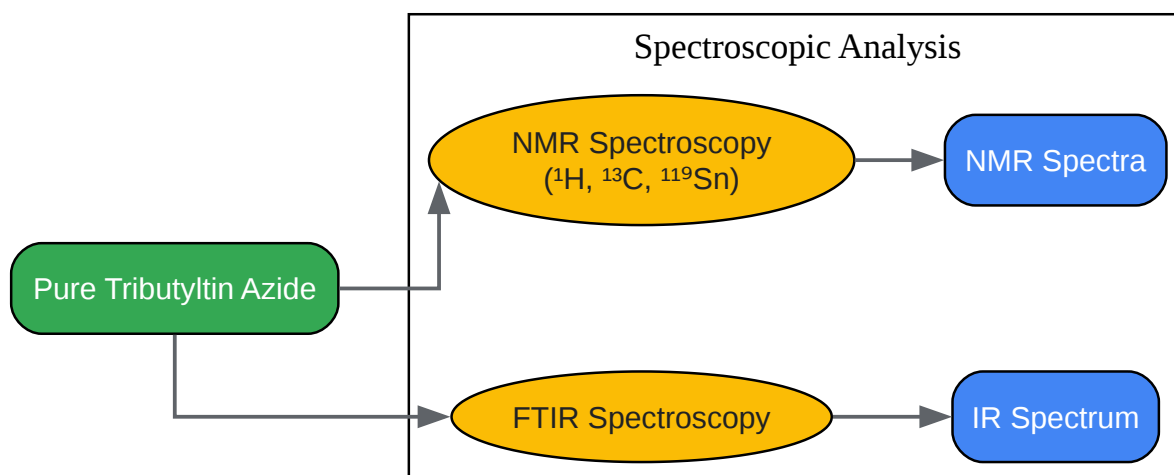
Visualization of Experimental Workflow

The following diagrams illustrate the synthesis and characterization workflow for **tributyltin azide**.



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Caption: Workflow for the synthesis of **Tributyltin Azide**.



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Caption: Workflow for the spectroscopic characterization of **Tributyltin Azide**.

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- To cite this document: BenchChem. [Spectroscopic data of Tributyltin azide (IR, NMR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092828#spectroscopic-data-of-tributyltin-azide-ir-nmr]

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